

3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol chemical structure

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol

CAS No.: 1267954-80-2

Cat. No.: B1466263

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An In-Depth Technical Guide to **3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol**: Synthesis, Properties, and Applications

Executive Summary

In the landscape of modern drug discovery and advanced materials science, sterically hindered neopentyl-like alcohols serve as critical building blocks. **3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol** (CAS: 1267954-80-2) is a specialized intermediate characterized by a propan-1-ol core, a gem-dimethyl substitution at the C2 position, and a 3-chlorophenyl moiety at the C3 position[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered functional vector. The gem-dimethyl group provides profound steric shielding, while the meta-chloro substitution on the aromatic ring introduces a lipophilic vector capable of halogen bonding. This guide deconstructs the physicochemical profile, the strategic synthesis, and the mechanistic utility of this compound for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline metrics of **3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol** is essential for predicting its behavior in subsequent synthetic steps or biological assays. The data below synthesizes the core quantitative attributes of the molecule[1][2].

| Property | Value | Structural Implication |
|-------------------------|-------------------------------------|---|
| CAS Registry Number | 1267954-80-2 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C ₁₁ H ₁₅ ClO | Indicates a highly lipophilic, halogenated framework. |
| Molecular Weight | 198.69 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | Capable of serving as a hydrogen bond donor in target active sites. |
| Hydrogen Bond Acceptors | 1 (Hydroxyl oxygen) | Participates in dipole interactions. |
| Rotatable Bonds | 3 | Provides limited but critical conformational flexibility. |
| Steric Classification | Neopentyl-type | Imparts high resistance to SN ₂ reactions and metabolic oxidation. |

Strategic Synthesis & Methodology

The synthesis of 3-aryl-2,2-dimethylpropan-1-ols requires overcoming the inherent steric hindrance of the neopentyl center. The most robust, field-proven approach involves the α -alkylation of isobutyric acid followed by aggressive hydride reduction[3].

Protocol 1: Synthesis of 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid (Alkylation)

- Objective: Establish the gem-dimethyl carbon framework via enolate chemistry.
- Causality & Experimental Choice: Isobutyric acid is chosen as the starting material because it already possesses the required gem-dimethyl structural motif. To alkylate it, we must form the lithium enediolate. Lithium diisopropylamide (LDA) is selected over weaker bases because its high pKa (~36) and extreme steric bulk ensure complete, irreversible deprotonation of the carboxylic acid without competing nucleophilic acyl substitution.
- Step-by-Step Methodology:
 - Enolization: Purge a flame-dried Schlenk flask with inert gas (N₂ or Argon). Dissolve isobutyric acid (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the system to -78 °C using a dry ice/acetone bath.
 - Deprotonation: Dropwise, add LDA (2.1 eq) to form the lithium enediolate. The excess base is required to deprotonate both the hydroxyl group and the α-carbon. Stir for 45 minutes.
 - Alkylation: Slowly introduce 3-chlorobenzyl bromide (1.0 eq) dissolved in minimal THF. Allow the reaction to slowly warm to room temperature overnight.
 - Self-Validating Workup (Phase-Switching): Quench the reaction with water. Extract the mixture with diethyl ether; discard the organic layer. The unreacted alkyl halide is washed away, while the product remains in the aqueous layer as a highly soluble lithium carboxylate salt. Acidify the aqueous layer to pH 2 using 2M HCl. The target carboxylic acid will instantly precipitate or can be extracted into a fresh organic layer. This phase-switch inherently validates that the alkylation was successful and the carboxylate functional group is intact.

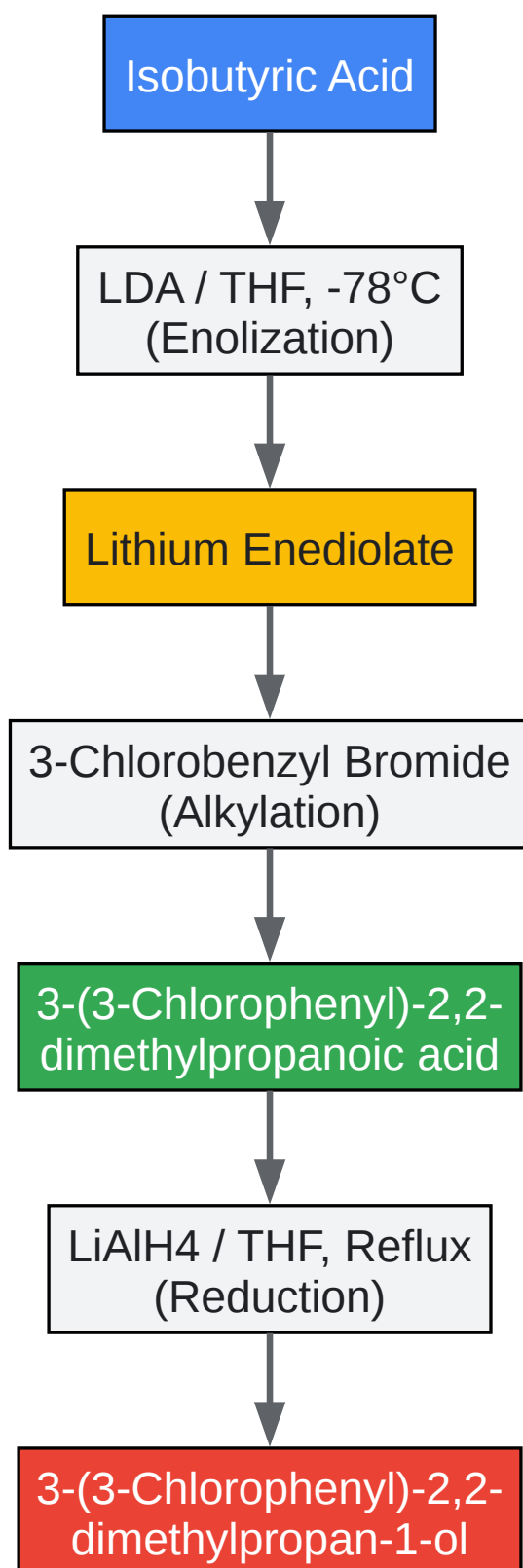
Protocol 2: Reduction to 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol

- Objective: Convert the sterically hindered carboxylic acid to the target primary alcohol.

- Causality & Experimental Choice: The neopentyl-like steric bulk at the C2 position severely restricts the trajectory of incoming nucleophiles. Mild reducing agents (like NaBH₄) will fail. Lithium aluminum hydride (LiAlH₄) is mandatory here due to its aggressive hydride delivery and ability to coordinate with the carbonyl oxygen, driving the reduction forward.
- Step-by-Step Methodology:
 - Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere[3].
 - Addition: Dissolve the carboxylic acid from Protocol 1 in THF and add it dropwise to the suspension to control the exothermic evolution of hydrogen gas.
 - Reflux: Fit the flask with a reflux condenser and heat to 65 °C for 2–4 hours. The thermal energy is required to overcome the steric activation barrier of the neopentyl center.
 - Self-Validating Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH (aq), and 3x mL of water. Validation checkpoint: If the stoichiometry is correct, the hazardous, gelatinous aluminum emulsion will suddenly collapse into a crisp, white, granular solid. This physical state change confirms the successful destruction of the hydride and the release of the alkoxide product into the organic phase. Filter the salts and concentrate the filtrate to yield the pure alcohol.

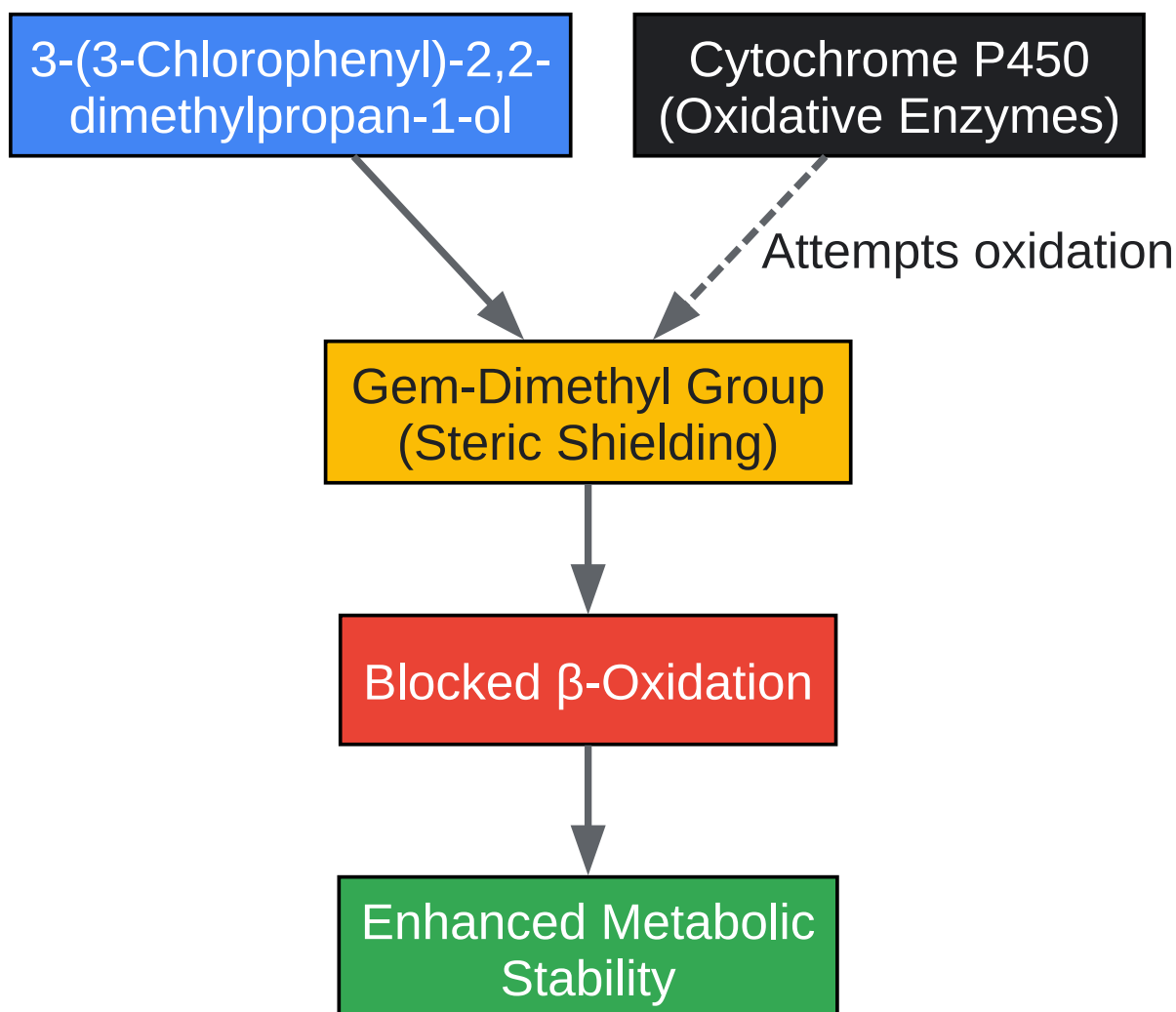
Mechanistic Visualizations

To conceptualize the synthetic workflow and the biological utility of the resulting molecule, the following logic pathways have been mapped.



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Caption: Synthetic workflow for **3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol**.



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Caption: Metabolic stability pathway conferred by the gem-dimethyl steric shield.

Applications in Drug Development

The architectural design of **3-(3-Chlorophenyl)-2,2-dimethylpropan-1-ol** makes it a highly sought-after fragment in medicinal chemistry:

- **Metabolic Shielding:** Standard primary alcohols are rapidly oxidized in vivo to aldehydes and carboxylic acids by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes. The gem-dimethyl substitution at the β -position creates a massive steric blockade, preventing the enzyme from accessing the necessary transition state. This dramatically increases the half-life of APIs incorporating this moiety.
- **Halogen Bonding Vectors:** The meta-chloro substitution on the aromatic ring is not merely for lipophilicity. The chlorine atom features a " σ -hole"—a region of positive electrostatic potential on the outermost surface of the halogen. This allows the molecule to engage in highly directional, stabilizing halogen bonds with electron-rich Lewis bases (like backbone carbonyls) deep within the hydrophobic pockets of target proteins.

References

- PubChem:3-(3-Chlorophenyl)propan-1-ol compound summary. National Center for Biotechnology Information. [2]
- Sigma-Aldrich:**3-(3-chlorophenyl)-2,2-dimethylpropan-1-ol** (CAS: 1267954-80-2) Product Specification. MilliporeSigma. [1]
- Chemical Communications (RSC):Electronic Supplementary Material (ESI) for Chemical Communications - Synthesis of 2,2-dimethyl-3-phenylpropan-1-ol. The Royal Society of Chemistry. [3]

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Sources

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- [2. 3-\(3-Chlorophenyl\)propan-1-ol | C9H11ClO | CID 9989667 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. rsc.org \[rsc.org\]](#)
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